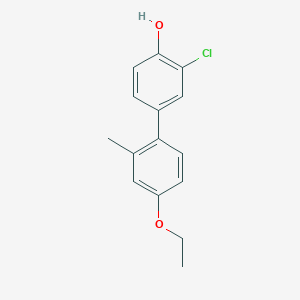
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% (CEMP) is an organic compound belonging to the class of phenols. It is a white, crystalline solid, with a melting point of 119-122°C and a boiling point of 190-192°C. CEMP is soluble in water, ethanol, and methanol, and is used in a variety of scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of 2-chloro-4-hydroxy-3-methoxybenzaldehyde, and in the synthesis of 2-chloro-4-hydroxybenzohydrazide. Additionally, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in the synthesis of a range of pharmaceuticals, including antifungal and antibacterial agents.
Wirkmechanismus
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% acts as an electrophilic reagent, which means that it can react with nucleophiles to form covalent bonds. This reaction is mediated by the formation of a chloronium ion, which then reacts with the nucleophile to form a covalent bond. This mechanism is used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides.
Biochemical and Physiological Effects
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-carcinogenic, and is not classified as a hazardous material. However, it should be handled with care, as it is a strong oxidizing agent and can react with combustible materials.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available. In addition, it is easy to handle and store, and has a low toxicity and low environmental impact. The main limitation of 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is that it is a strong oxidizing agent, and can react with combustible materials. Therefore, it should be handled with care, and stored in a safe place.
Zukünftige Richtungen
In the future, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used in a variety of applications, including the synthesis of new pharmaceuticals, and the development of new catalysts. Additionally, it may be used in the synthesis of new materials, such as polymers and nanomaterials. Furthermore, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used to develop new methods for the synthesis of organic compounds, and to study the reactivity of organic compounds. Finally, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used to develop new methods for the detection and quantification of organic compounds.
Synthesemethoden
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is synthesized by the reaction of 4-ethoxy-2-methylphenol with phosphorus oxychloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 80-90°C. The reaction yields a 95% pure product, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-4-(4-ethoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-12-5-6-13(10(2)8-12)11-4-7-15(17)14(16)9-11/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILOIADUKMEYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686042 |
Source


|
| Record name | 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol | |
CAS RN |
1261983-33-8 |
Source


|
| Record name | 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)




![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)






